6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide

NNMT inhibition Nicotinamide N-methyltransferase Pyrazole nicotinamide SAR

This nicotinamide derivative is a structurally validated, selective NNMT ligand (Ki=650 nM) that uniquely lacks the ketoamide warhead found in calpain inhibitors. Its 3-methylpyrazole substitution and 4-phenylbutan-2-yl amide side chain redirect target engagement from calpain (e.g., A-933548, calpain Ki=18 nM) to NNMT. With orthogonal affinity data (direct binding and FP competition) and a functional IC50 (6.4 µM), it serves as a reference standard for NNMT assay development, positive control for SAR studies, and a key probe for polypharmacology investigations within the nicotinamide-pyrazole chemotype.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 1251552-13-2
Cat. No. B2597077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide
CAS1251552-13-2
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3
InChIInChI=1S/C20H22N4O/c1-15(8-9-17-6-4-3-5-7-17)22-20(25)18-10-11-19(21-14-18)24-13-12-16(2)23-24/h3-7,10-15H,8-9H2,1-2H3,(H,22,25)
InChIKeyCXDXWKVYDWGHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide (CAS 1251552-13-2): A Nicotinamide-Pyrazole Derivative with Documented NNMT Binding


6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide (CAS 1251552-13-2) is a synthetic small-molecule nicotinamide derivative (C20H22N4O, MW 334.42) [1]. The compound features a pyridine-3-carboxamide core substituted at the 6-position with a 3-methyl-1H-pyrazol-1-yl moiety and at the carboxamide nitrogen with a 4-phenylbutan-2-yl group. It belongs to a broader class of pyrazole-bearing nicotinamides that have been explored as inhibitors of nicotinamide N-methyltransferase (NNMT), calpain proteases, and succinate dehydrogenase (SDH) [2]. This compound has documented binding affinity for human NNMT (Ki = 650 nM), positioning it as a structural probe for NNMT-focused research [3].

Why In-Class Nicotinamide-Pyrazole Analogs Cannot Substitute for 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide in NNMT Research


The 2-(3-phenyl-1H-pyrazol-1-yl)nicotinamide scaffold is highly context-dependent: minor structural modifications redirect target engagement from calpain (e.g., A-933548, calpain Ki = 18 nM [1]) to NNMT (this compound, NNMT Ki = 650 nM) [2]. The absence of a ketoamide warhead at the P1′ position and the presence of a simple 4-phenylbutan-2-yl amide instead of the 4-amino-3,4-dioxo-1-phenylbutan-2-yl moiety fundamentally alters the target profile. Furthermore, methylation of the pyrazole ring at the 3-position, as in this compound, distinguishes it from both the unsubstituted pyrazole analog (N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide) and the 3,5-dimethyl variant, each of which lacks publicly reported NNMT binding data . Generic substitution among these analogs without confirming target engagement data risks selecting a compound with uncharacterized or divergent biological activity.

Quantitative Differentiation Evidence for 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide vs. Closest Analogs


NNMT Binding Affinity (Ki = 650 nM) – A Documented Activity Profile Absent from Closest Structural Analogs

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide exhibits a Ki of 650 nM against full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells [1]. This is the only publicly available quantitative target engagement data for this compound. In contrast, the two closest structural analogs – N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide (lacking the 3-methyl substitution) and 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide (bearing an additional 5-methyl group) – have no reported NNMT binding data in public repositories . A-933548, a more distantly related 2-(3-phenyl-1H-pyrazol-1-yl)nicotinamide bearing a ketoamide warhead, is a potent calpain inhibitor (Ki = 18 nM) but is not documented as an NNMT binder [2]. This selectivity inversion (calpain vs. NNMT) is driven by structural divergence at both the P1′ amide substituent and the pyrazole substitution pattern.

NNMT inhibition Nicotinamide N-methyltransferase Pyrazole nicotinamide SAR

Confirmed Human NNMT Target Engagement via Orthogonal FP-Based Competition Assay (Ki = 870 nM)

An independent fluorescence polarization (FP)-based competition assay confirmed NNMT binding with a Ki of 870 nM [1]. This orthogonal assay provides a second, methodologically distinct data point that corroborates target engagement. The convergence of two different assay formats (direct binding and FP competition) reduces the likelihood that the primary Ki is an assay artifact. No comparable orthogonal confirmation data is publicly available for the unsubstituted pyrazole analog or the 3,5-dimethyl analog.

NNMT Fluorescence polarization assay Orthogonal binding confirmation

Functional NNMT Inhibition (IC50 = 6.4 µM) Provides Additional Resolution Beyond Binding Affinity

Beyond binding affinity, this compound demonstrates functional NNMT inhibition with an IC50 of 6.4 µM [1]. The ~10-fold difference between Ki (650 nM) and IC50 (6.4 µM) indicates that binding does not directly translate into stoichiometric enzymatic inhibition under the assay conditions, which is mechanistically informative. This functional data point distinguishes the compound from analogs for which neither binding nor functional NNMT inhibition has been reported.

NNMT enzymatic activity IC50 Biochemical inhibition

Structural Determinant of Target Selectivity: Absence of Ketoamide Warhead Shifts Activity from Calpain to NNMT

A critical structural feature of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is the absence of an electrophilic ketoamide warhead at the P1′ position. In the calpain inhibitor series (e.g., A-933548), the ketoamide moiety (3,4-dioxo-1-phenylbutan-2-yl) is required for covalent interaction with the active-site cysteine thiol [1]. Its replacement with a simple 4-phenylbutan-2-yl amide in this compound eliminates calpain inhibitory activity while preserving NNMT binding, as evidenced by the Ki = 650 nM data [2]. This structural divergence explains why this compound and A-933548 occupy entirely different target spaces despite sharing a pyrazole-nicotinamide core.

Structure-activity relationship Target selectivity Warhead chemistry

Recommended Research and Procurement Scenarios for 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide (CAS 1251552-13-2)


NNMT Target Engagement and Selectivity Profiling in Human Enzyme Assays

This compound is suitable as a reference NNMT ligand for biochemical binding and inhibition assays, supported by two orthogonal Ki measurements (650 nM direct binding; 870 nM FP competition) and a functional IC50 (6.4 µM) [1]. Its documented binding profile provides a starting point for structure-activity relationship (SAR) studies aimed at improving NNMT affinity, and enables selectivity profiling against the calpain enzyme family for which close structural analogs are potent inhibitors.

Chemical Biology Tool for Dissecting Pyrazole-Nicotinamide Target Engagement (NNMT vs. Calpain)

The compound serves as a chemical probe to interrogate how subtle structural modifications (3-methyl on pyrazole, absence of ketoamide warhead) redirect target engagement from calpain (Ki = 18 nM for ketoamide-bearing A-933548) to NNMT (Ki = 650 nM) [1][2]. This is relevant for academic labs studying polypharmacology within the nicotinamide-pyrazole chemotype.

Reference Compound for Method Development and Assay Validation in NNMT Screening Campaigns

With documented binding affinities in two assay formats (direct binding and FP competition) [1], this compound can be used as a positive control or reference standard for developing and validating new NNMT biochemical or biophysical assays, such as thermal shift, SPR, or additional FP-based competition assays.

Comparative Procurement for SAR Libraries Focused on Nicotinamide Pyrazole Derivatives

When building a focused library of nicotinamide-pyrazole derivatives, this compound fills a specific SAR position: 3-methyl substitution on the pyrazole ring combined with a non-electrophilic 4-phenylbutan-2-yl amide [1]. Its procurement alongside the unsubstituted pyrazole analog and the 3,5-dimethyl variant enables systematic exploration of pyrazole methylation effects on NNMT binding.

Quote Request

Request a Quote for 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.